molecular formula C10H18O B8395453 (1-Ethylcyclohexyl)acetaldehyde

(1-Ethylcyclohexyl)acetaldehyde

Cat. No.: B8395453
M. Wt: 154.25 g/mol
InChI Key: RFRAKNJMBBTUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethylcyclohexyl)acetaldehyde is a branched aldehyde featuring a cyclohexane ring substituted with an ethyl group at the 1-position and an acetaldehyde moiety. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. The cyclohexyl group contributes to its hydrophobic character, while the aldehyde functional group (-CHO) confers reactivity typical of aldehydes, such as nucleophilic addition and oxidation. This compound is hypothesized to exhibit moderate volatility and lower water solubility compared to simpler aldehydes like acetaldehyde (CH₃CHO) due to its bulky structure. Potential applications include use in fragrance formulations, where its structural complexity might enhance longevity and stability in scent profiles .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(1-ethylcyclohexyl)acetaldehyde

InChI

InChI=1S/C10H18O/c1-2-10(8-9-11)6-4-3-5-7-10/h9H,2-8H2,1H3

InChI Key

RFRAKNJMBBTUHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of (1-Ethylcyclohexyl)acetaldehyde and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity
This compound C₁₀H₁₈O 154.25 Aldehyde, Cyclohexyl Nucleophilic addition (e.g., with alcohols, amines), oxidation to carboxylic acid
Acetaldehyde C₂H₄O 44.05 Aldehyde High reactivity with nucleophiles; forms explosive peroxides
Chloroacetaldehyde C₂H₃ClO 78.50 Aldehyde, Chloro Reacts violently with bases, oxidizers; highly toxic
Cinnamaldehyde C₉H₈O 132.16 Aldehyde, Aromatic Undergoes aldol condensation; used in cinnamon flavoring
Ethyl (1-isocyanatocyclohexyl)acetate C₁₁H₁₇NO₃ 227.26 Isocyanate, Ester Reacts with amines/alcohols (urethane formation); industrial coatings

Key Observations:

Reactivity :

  • The aldehyde group in this compound shares reactivity with acetaldehyde, such as forming imines with amines or hydrates in aqueous media. However, steric hindrance from the cyclohexyl group may slow these reactions compared to linear aldehydes .
  • Unlike chloroacetaldehyde, which is highly reactive and toxic, this compound lacks electronegative substituents, reducing its electrophilicity and acute toxicity .

Volatility and Solubility: The cyclohexyl ring reduces volatility compared to acetaldehyde (boiling point ~20°C) and cinnamaldehyde (BP ~248°C). Estimated BP for this compound: 180–200°C . Water solubility is likely minimal (<1 g/L), contrasting with acetaldehyde’s miscibility. This enhances compatibility with non-polar matrices (e.g., perfumes, polymers) .

Applications :

  • Unlike acetaldehyde, which is a key wine aroma compound , this compound’s steric bulk may limit its role in food or beverage systems. Instead, it could serve as a precursor for cyclohexane-derived polymers or stabilized fragrance ingredients.
  • Ethyl (1-isocyanatocyclohexyl)acetate, with an isocyanate group, is used in polyurethane synthesis, whereas the aldehyde group in this compound may favor condensation reactions for resins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.